(3,5-DIMETHYLPIPERIDINO)[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]METHANONE
Overview
Description
(3,5-DIMETHYLPIPERIDINO)[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]METHANONE is a complex organic compound that features a piperidine ring substituted with dimethyl groups and a quinoline moiety attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHYLPIPERIDINO)[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]METHANONE typically involves multi-step organic reactions. One common method includes the hydrogenation of 3,5-dimethylpyridine to form 3,5-dimethylpiperidine . This intermediate can then be coupled with 8-methyl-2-(3-pyridyl)-4-quinolinecarboxylic acid under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes and coupling reactions using catalysts to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,5-DIMETHYLPIPERIDINO)[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]METHANONE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various piperidine-based compounds.
Scientific Research Applications
(3,5-DIMETHYLPIPERIDINO)[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]METHANONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,5-DIMETHYLPIPERIDINO)[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: A related compound with similar structural features but different functional groups.
3,4,5-Trimethoxyphenyl derivatives: Compounds with a trimethoxyphenyl group that exhibit different chemical and biological properties.
Uniqueness
(3,5-DIMETHYLPIPERIDINO)[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]METHANONE is unique due to its combination of a piperidine ring with a quinoline and pyridine moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(8-methyl-2-pyridin-3-ylquinolin-4-yl)methanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-15-10-16(2)14-26(13-15)23(27)20-11-21(18-7-5-9-24-12-18)25-22-17(3)6-4-8-19(20)22/h4-9,11-12,15-16H,10,13-14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTZYVJHHXTJPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CN=CC=C4)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.